molecular formula C26H35N5O2 B2863138 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 922557-86-6

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2863138
CAS RN: 922557-86-6
M. Wt: 449.599
InChI Key: XXIJHAYCCSHLHK-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
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Scientific Research Applications

ABCB1 Inhibitors

Compounds with structures similar to N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide have been studied for their potential as ABCB1 inhibitors. ABCB1 is a protein that plays a significant role in drug resistance, especially in cancer treatments. For example, a study by Colabufo et al. (2008) explored derivatives of piperazine and their inhibitory activity on ABCB1, demonstrating the potential of such compounds in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).

Neurokinin-1 Receptor Antagonists

Research on compounds structurally similar to this compound includes their application as neurokinin-1 receptor antagonists. These compounds are explored for their potential in treating conditions like emesis and depression, as indicated by Harrison et al. (2001), who discussed an orally active, water-soluble neurokinin-1 receptor antagonist (Harrison et al., 2001).

5-HT1A Serotonin Ligands

Arylpiperazine derivatives, which share structural similarities with the compound , have been identified as high-affinity ligands for the 5-HT1A serotonin receptors. These findings suggest potential applications in the development of treatments for mental health disorders, as investigated by Glennon et al. (1988) (Glennon et al., 1988).

Catalytic Enantioselective Additions

In the field of organic chemistry, similar compounds have been used as ligands in catalytic enantioselective reactions. For instance, Solà et al. (1998) discussed the use of N-methylpiperazine derivatives in the catalytic addition of diethylzinc to aldehydes, showcasing the potential of these compounds in synthetic organic chemistry (Solà et al., 1998).

Catechol Oxidase Models

Compounds like this compound have been used to model the active site of type 3 copper proteins, particularly in studies related to catechol oxidase activity. Merkel et al. (2005) explored less symmetrical dicopper(II) complexes, which could have implications in enzymatic research and the development of new catalysts (Merkel et al., 2005).

Inhibition of Human 5-Lipoxygenase

Similar structures have been evaluated for their role in inhibiting human 5-lipoxygenase, an enzyme implicated in inflammatory and allergic diseases. Research by Landwehr et al. (2006) on 2-amino-5-hydroxyindole derivatives highlights the therapeutic potential of these compounds in treating conditions associated with leukotriene activity (Landwehr et al., 2006).

properties

IUPAC Name

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-29-14-16-31(17-15-29)24(21-8-9-23-22(18-21)11-13-30(23)2)19-28-26(33)25(32)27-12-10-20-6-4-3-5-7-20/h3-9,18,24H,10-17,19H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIJHAYCCSHLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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